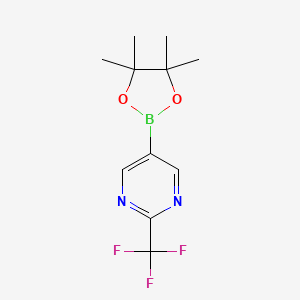
4-(1H-1,2,3-triazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-triazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-4-yl)pyridine typically involves a “click” chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(1H-1,2,3-triazol-4-yl)pyridine is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: In biological research, this compound is explored for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems without interfering with natural biological processes.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dendrimers, which have applications in coatings, adhesives, and nanotechnology.
Mécanisme D'action
The mechanism by which 4-(1H-1,2,3-triazol-4-yl)pyridine exerts its effects depends on its specific application. As a ligand, it coordinates with metal ions through the nitrogen atoms in the triazole and pyridine rings, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings attached to a pyridine ring and is used as a chelating ligand in coordination chemistry.
3-(1H-1,2,3-triazol-4-yl)pyridine: Similar to 4-(1H-1,2,3-triazol-4-yl)pyridine but with the triazole ring attached at the 3-position of the pyridine ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a wide range of metal ions and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
369363-76-8 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H,(H,9,10,11) |
Clé InChI |
KEFBRERBEDJOQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NNN=C2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



